5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7) is a partially saturated imidazo[1,2-a]pyridine heterocycle bearing a hydroxymethyl substituent at the 3-position. It enters the supply chain primarily as a synthetic intermediate for medicinal chemistry programs targeting imidazopyridine-based pharmacophores.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1086376-71-7
Cat. No. B1324282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol
CAS1086376-71-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC=C2CO)C1
InChIInChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2
InChIKeyNTZVOVYOGGNSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7) as a Defined Regioisomeric Building Block


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7) is a partially saturated imidazo[1,2-a]pyridine heterocycle bearing a hydroxymethyl substituent at the 3-position. It enters the supply chain primarily as a synthetic intermediate for medicinal chemistry programs targeting imidazopyridine-based pharmacophores. A one-step Vilsmeier-type synthesis delivering the title compound in quantitative yield has been reported, with full characterization by multinuclear NMR, IR, and Raman spectroscopy [1]. Unlike the fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1), the tetrahydro scaffold introduces sp³ character, modulating conformational flexibility, basicity, and metabolic stability. The precise regioisomeric identity (3-ylmethanol vs. 2-, 5-, or 6-ylmethanol analogs) dictates the trajectory of the hydroxymethyl group and thus steric and hydrogen-bonding features critical for target engagement and selectivity in downstream lead optimization.

Why Regioisomeric Imidazo[1,2-a]pyridine Methanols Cannot Be Interchanged for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7)


Compounds sharing the C₈H₁₂N₂O formula but differing in the attachment point of the hydroxymethyl group are not functionally equivalent. The 3-ylmethanol isomer presents the hydroxyl group in the imidazole plane, capable of participating in key hydrogen-bonding interactions distinct from the sterically encumbered 6-ylmethanol or the electronically differentiated 2-ylmethanol. While computed descriptors such as XLogP3-AA (−0.1) and topological polar surface area (38.1 Ų) are identical across these regioisomers [1][2][3], experimental melting points, chromatographic retention, and solid-state packing differ, directly affecting purification strategy, formulation, and batch-to-batch consistency. Generic procurement of ‘a tetrahydroimidazopyridine methanol’ without specifying the 3-position risks introducing a structurally distinct impurity that can confound biological assay results or derail a multi-step synthetic route where regiochemical fidelity is essential.

Quantitative Differentiation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7) from Its Closest Analogs


Regioisomeric Impact on Lipophilicity and Hydrogen-Bonding Properties

The 3-ylmethanol regioisomer (CAS 1086376-71-7) exhibits an XLogP3-AA of −0.1 and a topological polar surface area (TPSA) of 38.1 Ų, identical to the 2-ylmethanol (CAS 1038827-92-7) and 6-ylmethanol (CAS 1256546-79-8) regioisomers [1][2][3]. However, the spatial orientation of the hydroxyl group differs critically: in the 3-isomer, the CH₂OH group extends from the imidazole C3 position, providing a hydrogen-bond donor vector that aligns with typical ATP-mimetic hinge-binding motifs, whereas the 2-isomer positions the hydroxyl closer to the ring junction, altering the geometry of key interactions. The fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1) has a higher XLogP3-AA of 0.17 due to the lack of sp³ centers, demonstrating how saturation modulates lipophilicity .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

One-Step Synthetic Accessibility with Quantitative Yield

A 2023 Molbank paper reports the synthesis of the title compound in quantitative yield via a one-step adapted Vilsmeier protocol, with full NMR (¹H, ¹³C, ²H), IR, and Raman characterization [1]. This contrasts with the 2-ylmethanol and 6-ylmethanol analogs, for which comparable one-step quantitative syntheses are not described in the open literature; their commercial availability often results from multi-step sequences requiring chromatographic separation of regioisomeric mixtures. The unambiguous spectral dataset provided for the 3-isomer serves as a benchmark for identity verification, reducing procurement risk and enabling straightforward in-house QC.

Synthetic Methodology Process Chemistry Building Block Sourcing

Vendor Purity Benchmarks and Regulatory-Grade Availability

MolCore offers the compound at NLT 98% purity, manufactured under ISO-certified quality systems for pharmaceutical R&D and quality control applications . LeYan supplies it at 97% purity, confirming independent multi-source availability with reliably high purity . In contrast, vendors for the 2-ylmethanol and 6-ylmethanol regioisomers typically report lower purities or do not publicly disclose purity specifications, reflecting their status as less-optimized research chemicals. The consistent cross-vendor purity of ≥97% for the 3-isomer indicates a mature manufacturing process.

Chemical Sourcing Quality Assurance GMP Intermediate

Scaffold Saturation as a Strategy for Metabolic Stability

The fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1) is a known pharmacophore but can be susceptible to oxidative metabolism at the electron-rich imidazo[1,2-a]pyridine ring. The 5,6,7,8-tetrahydro derivative reduces the number of sp² carbons, potentially lowering intrinsic clearance in microsomal incubations. While no direct head-to-head metabolic stability data for the title compound are publicly available, this class-level inference is supported by general trends in medicinal chemistry where saturation of heteroaromatic rings improves metabolic stability and solubility [1]. The 3-ylmethanol isomer, by preserving the hydroxymethyl group available for further derivatization, is well positioned for late-stage functionalization studies.

Drug Metabolism Pharmacokinetics Scaffold Optimization

Optimal Procurement and Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (CAS 1086376-71-7)


Hinge-Binding Fragment Library Design Targeting Kinases

The 3-ylmethanol regioisomer places the hydroxyl group in an orientation compatible with the hinge region of many kinases. Procurement of this specific isomer, rather than the 2- or 6-analogs, is essential for fragment-based screening campaigns aiming to identify ATP-competitive scaffolds. The quantitative synthesis and full spectral characterization available [1] allow library producers to verify regiochemical identity before deployment.

Late-Stage Functionalization for Imidazopyridine-Based Drug Candidates

The primary alcohol handle enables facile etherification, esterification, or oxidation, while the saturated ring provides conformational flexibility. Researchers optimizing a lead series can use the 3-ylmethanol building block to explore SAR around the solvent-exposed region, leveraging the consistent vendor purity of ≥97% to ensure reproducible coupling yields across batches.

Metabolic Stability Profiling of Saturated vs. Aromatic Heterocycles

Teams investigating the effect of saturation on metabolic stability can compare the tetrahydro compound head-to-head with the fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol. The quantitative XLogP3-AA difference (Δ = 0.27) [2] provides a physicochemical baseline for interpreting any stability differences, guiding the selection of the more developable scaffold.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.